REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4](C2C=CC(N3C=CN=C3)=CC=2)=[N:3]1.OCC[N:23]1[C:28](=[O:29])[CH2:27][CH2:26][C:25](C2C=CC(N3C=CN=C3)=CC=2)=[N:24]1.BrBr>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][CH:4]=[N:3]1.[N:24]1[NH:23][C:28](=[O:29])[CH:27]=[CH:26][CH:25]=1
|
Name
|
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=CC1=O
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NC(C=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4](C2C=CC(N3C=CN=C3)=CC=2)=[N:3]1.OCC[N:23]1[C:28](=[O:29])[CH2:27][CH2:26][C:25](C2C=CC(N3C=CN=C3)=CC=2)=[N:24]1.BrBr>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][CH:4]=[N:3]1.[N:24]1[NH:23][C:28](=[O:29])[CH:27]=[CH:26][CH:25]=1
|
Name
|
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=CC1=O
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NC(C=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |